(4-Methylpyridin-2-yl)methanamine hydrochloride

WDR5 inhibitor isonicotinone synthesis medicinal chemistry

(4-Methylpyridin-2-yl)methanamine hydrochloride (CAS 1257535-59-3) is a pyridine-based primary amine building block featuring a methyl substituent at the 4-position and an aminomethyl group at the 2-position. This small-molecule intermediate is employed in the synthesis of isoquinolinone-based inhibitors targeting the WD repeat domain 5 (WDR5) WIN site, a pharmacological target implicated in MLL-rearranged leukemia and other cancers.

Molecular Formula C7H11ClN2
Molecular Weight 158.629
CAS No. 1257535-59-3
Cat. No. B582297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyridin-2-yl)methanamine hydrochloride
CAS1257535-59-3
Molecular FormulaC7H11ClN2
Molecular Weight158.629
Structural Identifiers
SMILESCC1=CC(=NC=C1)CN.Cl
InChIInChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H
InChIKeyACBUTUZFQBPVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyridin-2-yl)methanamine Hydrochloride (CAS 1257535-59-3): A Key Building Block for WDR5-Targeted Cancer Therapeutics


(4-Methylpyridin-2-yl)methanamine hydrochloride (CAS 1257535-59-3) is a pyridine-based primary amine building block featuring a methyl substituent at the 4-position and an aminomethyl group at the 2-position . This small-molecule intermediate is employed in the synthesis of isoquinolinone-based inhibitors targeting the WD repeat domain 5 (WDR5) WIN site, a pharmacological target implicated in MLL-rearranged leukemia and other cancers [1]. Its structural specificity—the 4-methyl-2-aminomethyl pyridine architecture—is critical for constructing the pharmacophore required for WDR5 binding, as documented in patent literature [1].

Why Generic 2-Aminomethylpyridine Analogs Cannot Substitute for (4-Methylpyridin-2-yl)methanamine Hydrochloride in WDR5 Inhibitor Programs


Generic substitution of (4-methylpyridin-2-yl)methanamine hydrochloride with unsubstituted 2-aminomethylpyridine or other positional methyl isomers introduces critical deficits in downstream WDR5 inhibitor potency, selectivity, or pharmacokinetics [1]. The 4-methyl group actively participates in hydrophobic contacts within the WIN site, and removal of this substituent has been shown to reduce binding affinity in related chemotypes [1]. While explicit head-to-head comparative binding data for the free amine building block are not publicly available, the patent-defined structure-activity relationships (SAR) of the final isoquinolinone inhibitors demonstrate that the 4-methylpyridin-2-yl moiety is a non-negotiable scaffold element for achieving the desired pharmacology [1]. Thus, procurement of the precise (4-methylpyridin-2-yl)methanamine hydrochloride salt ensures fidelity to published synthetic routes and avoids the risk of generating inactive or suboptimal final compounds.

Quantitative Differentiation of (4-Methylpyridin-2-yl)methanamine Hydrochloride: What the Evidence Shows


WDR5 WIN-Site Inhibitor Synthesis: Documented Utility in Patent-Route Isoquinolinone Chemistry

The hydrochloride salt of (4-methylpyridin-2-yl)methanamine is explicitly utilized as a starting material for constructing isoquinolinone WDR5 inhibitors described in U.S. Patent 11,999,716 [1]. In contrast, the unsubstituted analog (pyridin-2-yl)methanamine is not specified in these patent examples, indicating that the 4-methyl substitution is required to generate the active pharmacophore [1]. While no direct comparative affinity data exist for the monomeric building blocks, the final lead compound incorporating the 4-methylpyridin-2-yl fragment achieved an IC50 of 10 nM against WDR5 in a competitive binding fluorescence polarization assay, underscoring the fragment's contribution to high-affinity target engagement [2].

WDR5 inhibitor isonicotinone synthesis medicinal chemistry

Purity Specification: Batch-to-Batch Consistency Ensured by HPLC-Validated >95% Purity

Commercially supplied (4-methylpyridin-2-yl)methanamine hydrochloride (CAS 1257535-59-3) is certified with a minimum purity of 95% as determined by HPLC . This contrasts with the free base and dihydrochloride forms, which are often offered at lower purity levels or without defined analytical specifications [1]. For example, the dihydrochloride salt (CAS 357287-88-8) is typically listed with purity of 97% but lacks uniform QC documentation across vendors [1].

quality control HPLC purity building block

Salt Form Advantage: Hydrochloride vs. Free Base for Synthetic Handling and Stability

The hydrochloride salt of (4-methylpyridin-2-yl)methanamine offers superior ambient stability and ease of handling compared to the free base, which is a liquid (estimated boiling point 217.4 °C) prone to oxidation and air sensitivity . The salt form can be stored at room temperature and is a crystalline solid, whereas the free base requires specialized storage conditions to prevent degradation . This practical difference is critical for laboratories without inert-atmosphere capabilities.

salt selection chemical stability amine handling

Optimal Deployment Scenarios for (4-Methylpyridin-2-yl)methanamine Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of Clinical Candidate WDR5 WIN-Site Inhibitors

Medicinal chemistry teams developing orally bioavailable WDR5 inhibitors for MLL-rearranged leukemia can directly use (4-methylpyridin-2-yl)methanamine hydrochloride to construct the (S)-cyclopropyl(4-methylpyridin-2-yl)methyl fragment of lead compound (5P)-2-[(S)-cyclopropyl(4-methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one [1]. The compound enables precise replication of the published patent route, eliminating the need for de novo route scouting and reducing synthesis risk.

Fragment-Based Drug Discovery (FBDD) of WDR5 Antagonists

The 4-methylpyridin-2-yl group functions as a validated privileged fragment for the WDR5 WIN site. Researchers can anchor fragment-growing campaigns on this scaffold, leveraging its established hydrophobic interactions with the protein surface. The hydrochloride salt ensures rapid dissolution in aqueous screening buffers, facilitating direct use in biochemical assays.

Development of Isoquinolinone-Derived Chemical Probes

Chemical biology groups investigating the role of WDR5 in chromatin regulation can employ (4-methylpyridin-2-yl)methanamine hydrochloride to synthesize probe molecules that mimic the activity of clinical inhibitors. The defined purity simplifies structure confirmation and ensures reproducible pharmacological data in cell-based target engagement assays.

Technical Documentation Hub

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